3'-Trifluoromethyl-2-methylvaleranilide
CAS No.: 1939-26-0
Cat. No.: VC21231501
Molecular Formula: C13H16F3NO
Molecular Weight: 259.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1939-26-0 |
---|---|
Molecular Formula | C13H16F3NO |
Molecular Weight | 259.27 g/mol |
IUPAC Name | 2-methyl-N-[3-(trifluoromethyl)phenyl]pentanamide |
Standard InChI | InChI=1S/C13H16F3NO/c1-3-5-9(2)12(18)17-11-7-4-6-10(8-11)13(14,15)16/h4,6-9H,3,5H2,1-2H3,(H,17,18) |
Standard InChI Key | HZSKDVJCJDLPLQ-UHFFFAOYSA-N |
SMILES | CCCC(C)C(=O)NC1=CC=CC(=C1)C(F)(F)F |
Canonical SMILES | CCCCC(=O)NC1=CC=CC(=C1C)C(F)(F)F |
Introduction
3'-Trifluoromethyl-2-methylvaleranilide is a chemical compound with the molecular formula C13H16F3NO. It belongs to the class of anilides, which are derivatives of aniline. This compound is specifically characterized by the presence of a trifluoromethyl group (-CF3) attached to the phenyl ring and a methylvaleroyl group attached to the nitrogen atom. The trifluoromethyl group is known for its ability to influence the physical and chemical properties of organic compounds, often enhancing their stability and biological activity.
Synthesis and Reactions
While specific synthesis methods for 3'-Trifluoromethyl-2-methylvaleranilide are not detailed in the available literature, compounds with similar structures are typically synthesized through reactions involving anilines and carboxylic acid derivatives. For instance, anilides can be formed by the condensation reaction between an aniline derivative and a carboxylic acid or its derivative (e.g., acid chloride) in the presence of a base.
Analytical Methods
For compounds like 3'-Trifluoromethyl-2-methylvaleranilide, common analytical techniques include:
-
Spectroscopy: Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are used for structural elucidation.
-
Chromatography: High-Performance Liquid Chromatography (HPLC) is typically used for separation and quantification.
Environmental and Safety Considerations
The environmental impact and safety considerations for this compound are not well-documented. Generally, trifluoromethylated compounds can raise concerns about their persistence in the environment and potential toxicity. Further research is needed to assess these aspects.
Data Table: General Information on 3'-Trifluoromethyl-2-methylvaleranilide
Property | Description |
---|---|
Molecular Formula | C13H16F3NO |
Molecular Weight | 259.27 g/mol |
Synonyms | N-[2-methyl-3-(trifluoromethyl)phenyl]pentanamide |
Chemical Structure | Phenyl ring with a trifluoromethyl group at the 3' position and a pentanamide chain |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume